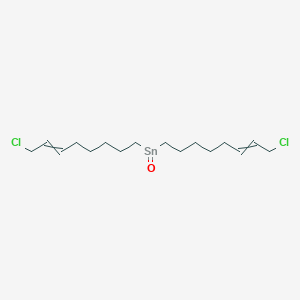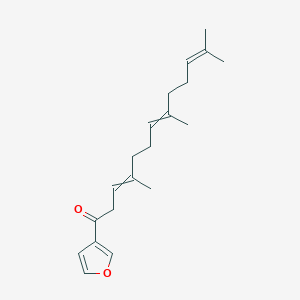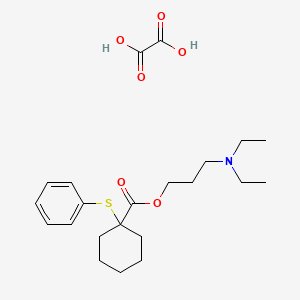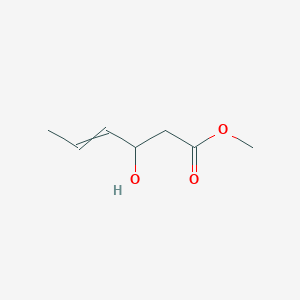
Methyl 3-hydroxyhex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxyhex-4-enoate is an organic compound with the molecular formula C7H12O3. It is an ester that contains a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxyhex-4-enoate can be synthesized through several methods. One common method involves the esterification of 3-hydroxyhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the hydrolysis of this compound from its corresponding lactone, followed by esterification with methanol. This method may require milder conditions and can be advantageous in certain synthetic routes.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxyhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxohex-4-enoate.
Reduction: The double bond can be reduced to form methyl 3-hydroxyhexanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions often use reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Methyl 3-oxohex-4-enoate
Reduction: Methyl 3-hydroxyhexanoate
Substitution: Methyl 3-chlorohex-4-enoate or methyl 3-bromohex-4-enoate
Applications De Recherche Scientifique
Methyl 3-hydroxyhex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: this compound is used in the production of polymers and resins, where its functional groups contribute to the desired properties of the final products.
Mécanisme D'action
The mechanism of action of methyl 3-hydroxyhex-4-enoate depends on its specific application. In chemical reactions, the hydroxyl and ester groups participate in various transformations, such as nucleophilic substitution and esterification. The double bond can undergo addition reactions, making the compound a versatile intermediate in organic synthesis.
In biological systems, the compound’s hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which may have biological effects.
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxyhex-4-enoate can be compared with other similar compounds, such as:
Methyl 3-hydroxyhexanoate: Lacks the double bond, making it less reactive in certain addition reactions.
Methyl 3-oxohex-4-enoate: Contains a carbonyl group instead of a hydroxyl group, making it more reactive in nucleophilic addition reactions.
Methyl 3-chlorohex-4-enoate: Contains a chlorine atom instead of a hydroxyl group, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl 3-hydroxyhex-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3-4,6,8H,5H2,1-2H3 |
Clé InChI |
BTXFAUMOGLPUPB-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)


![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)



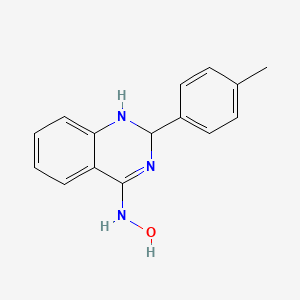
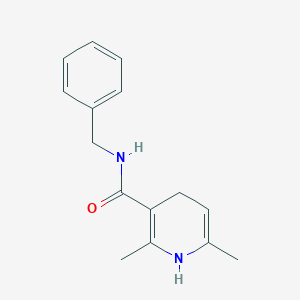

![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
